molecular formula C23H24N4O4S B2888531 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE CAS No. 893288-93-2

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE

Cat. No.: B2888531
CAS No.: 893288-93-2
M. Wt: 452.53
InChI Key: DLFWVVZOQNAQSN-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked via an ethyl chain to a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:

  • Triazolothiazole ring: A bicyclic system combining triazole and thiazole heterocycles, which may enhance metabolic stability and binding affinity .
  • 3,4,5-Trimethoxybenzamide: Electron-rich methoxy groups that could facilitate hydrogen bonding or π-π interactions with biological targets.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWVVZOQNAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazolotriazole core through cyclization reactions, followed by the introduction of the trimethoxyphenyl group and the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses.

    Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit specific molecular targets.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share core heterocyclic systems or benzamide moieties but differ in substituents and pharmacological profiles:

Table 1: Structural Comparison
Compound Name/Reference Core Structure Key Substituents Potential Bioactivity
Target Compound Triazolothiazole 4-Methylphenyl, 3,4,5-trimethoxybenzamide Hypothetical anticancer
Triazole Derivative 1,2,4-Triazole 2,4-Dichlorophenoxy groups Antimicrobial (speculative)
Thiadiazole-Triazole Thiadiazole + Triazole Quinoxaline-linked benzamide Anticancer (reported)

Key Observations :

  • The target compound’s triazolothiazole core is structurally distinct from the simple triazole in or the thiadiazole-triazole hybrid in .
  • Substituent effects: The 3,4,5-trimethoxy group (electron-donating) contrasts with ’s dichlorophenoxy (electron-withdrawing), which may alter electronic properties and target interactions .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling, whereas uses Schiff base formation, and employs cyclization strategies.

Biological Activity

The compound 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H26N4O6S
  • Molecular Weight : 534.58 g/mol

This molecule features a triazole-thiazole scaffold that is known for various biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Several studies have demonstrated that triazole and thiazole derivatives possess anticancer properties:

  • Mechanism : These compounds often inhibit specific enzymes involved in cancer cell proliferation. For instance, triazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a role in tumor growth and inflammation .
  • Case Study : A derivative similar to the compound was reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study noted an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .

Antimicrobial Activity

The antimicrobial potential of compounds containing thiazole and triazole moieties has been well-documented:

  • Activity Spectrum : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects:

  • COX Inhibition : Compounds like the one studied have been found to selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Research Findings : In vitro studies indicated that analogs reduced the production of pro-inflammatory cytokines in macrophage cultures .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerCOX inhibition; apoptosis induction
AntimicrobialMembrane disruption; metabolic inhibition
Anti-inflammatorySelective COX-2 inhibition

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